1-(2-Nitro-5-(trifluoromethyl)phenyl)ethanone
CAS No.:
Cat. No.: VC16242508
Molecular Formula: C9H6F3NO3
Molecular Weight: 233.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6F3NO3 |
|---|---|
| Molecular Weight | 233.14 g/mol |
| IUPAC Name | 1-[2-nitro-5-(trifluoromethyl)phenyl]ethanone |
| Standard InChI | InChI=1S/C9H6F3NO3/c1-5(14)7-4-6(9(10,11)12)2-3-8(7)13(15)16/h2-4H,1H3 |
| Standard InChI Key | RUONOLCWBWKPTE-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The IUPAC name of the compound is 1-[2-nitro-5-(trifluoromethyl)phenyl]ethanone. Its canonical SMILES representation is , reflecting the ethanone group attached to a benzene ring substituted with nitro and trifluoromethyl groups . The trifluoromethyl group enhances the compound’s lipophilicity, as evidenced by a calculated partition coefficient (LogP) of 2.8162, while the nitro group contributes to its electron-deficient aromatic system .
Computational Chemistry Data
Computational analyses reveal a topological polar surface area (TPSA) of 60.21 Ų, indicating moderate polarity. The compound lacks hydrogen bond donors but features three hydrogen bond acceptors, primarily from the nitro and ketone functionalities . With only two rotatable bonds, the molecule exhibits limited conformational flexibility, which may influence its interactions in catalytic or biological systems.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 233.14 g/mol |
| LogP | 2.8162 |
| TPSA | 60.21 Ų |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 2 |
Synthesis and Preparation
Synthetic Routes
While direct literature on the synthesis of 1-(2-nitro-5-(trifluoromethyl)phenyl)ethanone is limited, analogous compounds suggest a two-step approach involving nitration and Friedel-Crafts acylation. For instance, patents describing the synthesis of structurally related nitroaromatic ketones highlight the use of concentrated nitric acid for nitration, followed by acylation with acetyl chloride in the presence of a Lewis catalyst such as aluminum chloride . The trifluoromethyl group is typically introduced via electrophilic substitution or through the use of pre-functionalized benzene derivatives.
Reaction Optimization
Key variables in the synthesis include temperature control during nitration to prevent over-oxidation and the choice of solvent for the Friedel-Crafts step. Solvent-free conditions have been reported for similar reactions, improving atom economy and reducing waste . The molar ratio of base to starting material (e.g., 3:1) is critical for achieving high yields in deprotonation steps preceding acylation .
Chemical Reactivity
Reduction of the Nitro Group
The nitro group at the ortho position is susceptible to reduction, forming a primary amine derivative. Catalytic hydrogenation with palladium on carbon or iron powder in acidic media are common methods, though regioselectivity must be carefully controlled to avoid side reactions . The resulting amine could serve as an intermediate for further functionalization, such as diazotization or coupling reactions.
Substitution Reactions
The trifluoromethyl group’s strong electron-withdrawing effect activates the aromatic ring toward nucleophilic aromatic substitution (NAS) under basic conditions. For example, hydroxide ions may displace the nitro group at elevated temperatures, though competing reduction pathways necessitate precise reaction control.
Oxidation of the Ethanone Moiety
The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate () or chromium trioxide (). This transformation is pH-dependent, with acidic conditions favoring the formation of benzoic acid derivatives .
Computational Insights
Molecular Interactions
Density functional theory (DFT) simulations predict strong electrostatic interactions between the nitro group and polar solvents, influencing solubility. The trifluoromethyl group’s hydrophobicity may dominate in nonpolar environments, guiding solvent selection for reactions.
Reactivity Descriptors
Frontier molecular orbital analysis reveals a low-energy LUMO (-2.1 eV) localized on the nitro group, consistent with its role as an electrophilic site. This electronic profile supports the compound’s participation in charge-transfer complexes or redox reactions.
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